molecular formula C10H6N2O B15046130 Oxazolo[4,5-c]quinoline

Oxazolo[4,5-c]quinoline

Cat. No.: B15046130
M. Wt: 170.17 g/mol
InChI Key: DXDWEWCJSQVBNV-UHFFFAOYSA-N
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Description

Oxazolo[4,5-c]quinoline is a heterocyclic compound that consists of a fused oxazole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[4,5-c]quinoline can be achieved through several methods. One notable method involves the direct reaction at the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)₂ as a catalyst . This method allows for the functionalization of the C-4 position without the need for prefunctionalization, resulting in good yields .

Another approach involves the gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles, which provides oxazolo[4,5-c]quinolines in good to high yields under mild and neutral reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Oxazolo[4,5-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazolo[4,5-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]quinoline

InChI

InChI=1S/C10H6N2O/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-6H

InChI Key

DXDWEWCJSQVBNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=CO3

Origin of Product

United States

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